Alloxanic acid can be synthesized from uric acid through oxidation processes. It is classified as a pyrimidine derivative, which is notable for its involvement in various biochemical pathways. The compound is recognized for its ability to inhibit urease, making it valuable in studies related to enzyme function and diabetes research .
Alloxanic acid can be synthesized using several methods:
The synthesis typically requires careful control of reaction conditions, such as temperature and concentration of reagents, to maximize yield and minimize by-products. The purification process often involves recrystallization from suitable solvents to isolate pure alloxanic acid.
Alloxanic acid features a complex molecular structure characterized by multiple functional groups including carbonyls and amines. Its chemical formula is , indicating the presence of four carbon atoms, four nitrogen atoms, three oxygen atoms, and four hydrogen atoms.
Alloxanic acid participates in various chemical reactions:
Common reagents used in these reactions include nitric acid for oxidation and hydrogen sulfide for reduction. These reactions are significant for understanding the compound's behavior in biological systems.
Alloxanic acid exhibits its biological effects primarily through its interaction with pancreatic beta cells. It preferentially accumulates in these cells via the GLUT2 glucose transporter. Once inside, it generates reactive oxygen species through a cyclic redox reaction involving intracellular thiols like glutathione .
This mechanism is particularly relevant in diabetes research, as it mimics the conditions leading to beta-cell dysfunction and insulin deficiency.
Alloxanic acid has several important applications:
Alloxanic acid (C₄H₄N₂O₅) is a nitrogen-containing heterocyclic compound historically recognized for its relationship to alloxan and its role in biochemical pathways involving pyrimidine derivatives. This oxoacid of alloxan emerges as a hydrolysis product with distinctive structural characteristics and metabolic interactions, particularly within nitrogen cycle processes. Its study bridges foundational organic chemistry discoveries and contemporary insights into microbial nitrogen transformations and enzyme modulation [1] [3] [9].
Table 1: Key Chemical Identifiers of Alloxanic Acid
Property | Value/Descriptor |
---|---|
Systematic Name | 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid |
CAS Registry Number | 470-44-0 |
Molecular Formula | C₄H₄N₂O₅ |
Molar Mass | 160.09 g/mol |
SMILES | OC(=O)C1(O)NC(=O)NC1=O |
InChIKey | BXTYRIKKNHXERN-UHFFFAOYSA-N |
The discovery of alloxanic acid is intrinsically linked to pioneering work in 19th-century organic chemistry. Following Friedrich Wöhler and Justus von Liebig's isolation and naming of alloxan in 1838 (derived from "allantoin" and "oxalic acid" ["oxalsaüre"]), researchers identified alloxanic acid as a primary hydrolysis product of this compound. Alloxan itself originated from the oxidation of uric acid—a component first isolated from snake excrement ("lithic acid") by William Prout and later sourced from avian guano. The pivotal discovery that alloxan induced diabetes mellitus in animal models (Dunn, Sheehan, and McLetchie, 1943) spurred intensive study of its reactivity and degradation products, including alloxanic acid. This established the compound’s significance in early biochemical and pathological research [1] [9].
Table 2: Historical Timeline of Alloxanic Acid Research
Year | Event | Key Researchers |
---|---|---|
1818 | Initial isolation of uric acid (precursor to alloxan) | Luigi Valentino Brugnatelli |
1838 | Naming and characterization of alloxan | Wöhler & Liebig |
1943 | Alloxan's diabetogenic effect identified | Dunn, Sheehan, McLetchie |
1951 | Demonstration of alloxan → alloxanic acid conversion in plasma | Seligson & Seligson |
1961 | Metabolic studies in soil Pseudomonas | Gray et al. |
Alloxanic acid is formally designated as 4-hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid, reflecting its five-membered heterocyclic core containing two nitrogen atoms, two carbonyl groups, and a carboxylated hydroxy substituent. The molecule exhibits tautomerism, potentially equilibrating between keto and enol forms. Alternative names include 5-hydroxybarbituric acid-6-carboxylic acid and tetrahydro-2,5-dioxo-4H-imidazole-4-carboxylic acid, though these are largely archaic. Its crystalline structure features strong hydrogen bonding, contributing to stability. Early confusion existed with parabanic acid (imidazolidine-2,4,5-trione), a structural isomer lacking the carboxylic acid group. Alloxanic acid’s synthesis typically occurs via hydrolysis of alloxan, which rapidly hydrates under physiological conditions (t₁/₂ ≈ 1.5 minutes) to form the acid [4] [6] [9].
Alloxanic acid participates in interconnected pathways of nitrogen metabolism, primarily as a metabolite of purine and pyrimidine catabolism:
Table 3: Metabolic Interactions of Alloxanic Acid in Biological Systems
Metabolic Context | Role/Reaction | Significance |
---|---|---|
Alloxan Hydrolysis | Alloxan + H₂O → Alloxanic acid | Detoxification pathway in plasma |
Microbial Degradation | Alloxanic acid → Urea + Oxalurate derivatives | Nitrogen mineralization in soil |
Urease Inhibition | Alloxanic acid + Urease → Blocked active site | Disruption of microbial nitrogen acquisition |
Oxidation Product | Alloxanic acid → Parabanic acid | Terminal step in purine catabolism pathways |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7